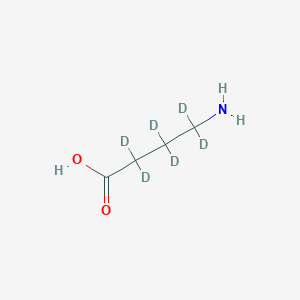

4-Aminobutyric acid-2,2,3,3,4,4-d6

Overview

Description

4-Aminobutyric acid-2,2,3,3,4,4-d6, also known as GABA-d6, is an isotope labelled analog of γ-Aminobutyric Acid . It is an important inhibitory neurotransmitter .

Synthesis Analysis

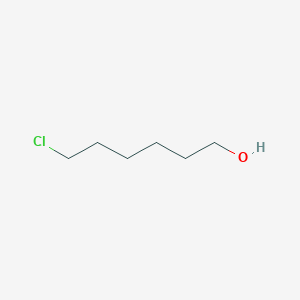

The synthesis of 4-aminobutyric acid mainly includes the use of potassium phthaloyl imine and γ-chloroprene cyanogen or butyrolactone as the raw material .Molecular Structure Analysis

The linear formula of 4-Aminobutyric acid-2,2,3,3,4,4-d6 is H2N (CD2)3CO2H . Its molecular weight is 109.16 . The InChI key is BTCSSZJGUNDROE-NMFSSPJFSA-N .Chemical Reactions Analysis

As an isotope labelled analog of γ-Aminobutyric Acid, 4-Aminobutyric acid-2,2,3,3,4,4-d6 shares similar chemical reactions with γ-Aminobutyric Acid .Physical And Chemical Properties Analysis

4-Aminobutyric acid-2,2,3,3,4,4-d6 is a solid substance . Its melting point is 195 °C (dec.) (lit.) . It is soluble in methanol (trace amounts, heated, ultrasonic treatment), and water (trace amounts) .Scientific Research Applications

Neurotransmitter Research

“4-Aminobutyric acid-2,2,3,3,4,4-d6” is a deuterated version of γ-aminobutyric acid (GABA), which is the chief inhibitory neurotransmitter in the central nervous system of mammals . It plays a crucial role in maintaining the balance between excitation and inhibition of neural networks . Therefore, it is widely used in neuroscience research to study the function and regulation of GABA in the brain.

Stress Response Studies in Plants

GABA is involved in the regulation of growth, development, and stress response in plants . The deuterated version of GABA can be used to trace the metabolic pathways of GABA in plants under different environmental conditions, such as temperature, humidity, and oxygen content .

Dietary Supplement Research

GABA has become a popular dietary supplement due to its physiological functions . The deuterated version of GABA can be used in research to study its absorption, distribution, metabolism, and excretion in the body.

Food Industry Applications

GABA has promising applications in the food industry . The deuterated version of GABA can be used to study its stability and changes during food processing and storage.

Synthetic Biology

The deuterated version of GABA can provide insights for efficient production of GABA through synthetic biology approaches .

Biomarker Research

Changes in the neurotransmitter profile after exposure to certain substances can be studied using "4-Aminobutyric acid-2,2,3,3,4,4-d6" . This can help in establishing exposure biomarkers .

Nano-Fluorescent Probe Design

“4-Aminobutyric acid-2,2,3,3,4,4-d6” can be used in the design and application of nano-fluorescent probes . These probes can be used to study the ligand binding region of the GABAB1-VFT receptor .

Salt Stress Studies in Plants

Exogenous GABA significantly reduced the salt damage index of tomato plants under salt stress, and promoted plant growth, chlorophyll content, and weight gain . The deuterated version of GABA can be used to study these effects in more detail.

Mechanism of Action

Target of Action

The primary target of 4-Aminobutyric acid-2,2,3,3,4,4-d6 , also known as 4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid or GABA-d6 , is the GABA receptor . This receptor is a type of neurotransmitter receptor in the brain of adult mammals . It plays a crucial role in inhibitory synaptic transmission .

Mode of Action

GABA-d6 interacts with its target, the GABA receptor, by binding to it . This binding action results in the activation of the receptor, leading to an increase in inhibitory synaptic transmission . This means that the compound can reduce the activity of neurons, leading to a decrease in the overall excitability of the nervous system .

Biochemical Pathways

The action of GABA-d6 affects several biochemical pathways. One of the most significant is the glucose metabolism pathway in the brain . By activating the GABA receptor, GABA-d6 can stimulate glucose metabolism, promoting the biosynthesis of acetylcholine . This neurotransmitter is essential for many functions of the nervous system, including memory and muscle control .

Result of Action

The molecular and cellular effects of GABA-d6’s action include a decrease in neuronal excitability and an increase in inhibitory synaptic transmission . This can lead to effects such as sedation, anxiolysis, and muscle relaxation .

Safety and Hazards

4-Aminobutyric acid-2,2,3,3,4,4-d6 causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing skin thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/eye protection/face protection (P280) .

properties

IUPAC Name |

4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c5-3-1-2-4(6)7/h1-3,5H2,(H,6,7)/i1D2,2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCSSZJGUNDROE-NMFSSPJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10496733 | |

| Record name | 4-Amino(~2~H_6_)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10496733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminobutyric acid-2,2,3,3,4,4-d6 | |

CAS RN |

70607-85-1 | |

| Record name | 4-Amino(~2~H_6_)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10496733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 70607-85-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

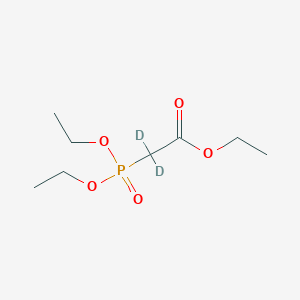

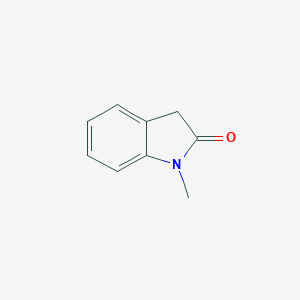

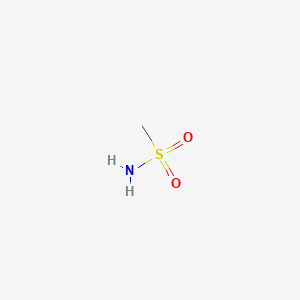

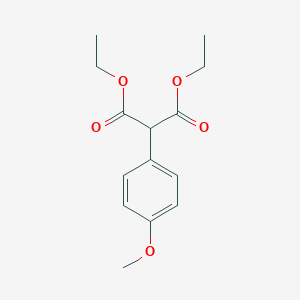

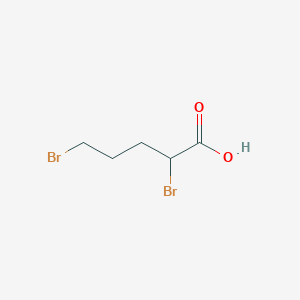

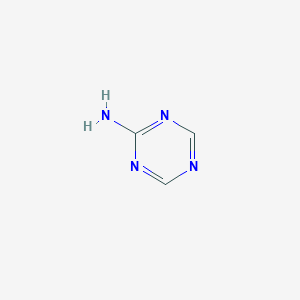

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

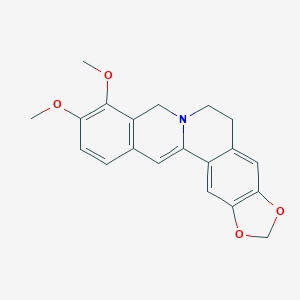

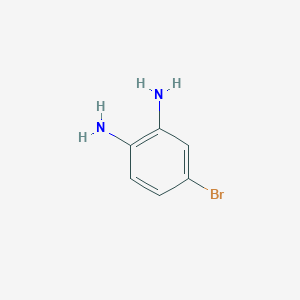

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2a,4a,6a,8a-Decahydrotetraazacyclopent[fg]acenaphthylene](/img/structure/B31646.png)